molecular formula C9H9BrN4O B2896491 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1820706-68-0

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B2896491
CAS No.: 1820706-68-0
M. Wt: 269.102
InChI Key: YZCPEDXGOPKYRC-UHFFFAOYSA-N
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Description

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a versatile chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and materials science. This compound features the imidazo[1,2-a]pyridine core, a structure recognized for its significant presence in pharmacologically active molecules . The strategic incorporation of a bromide atom and a carbohydrazide functional group enhances its reactivity and potential for derivatization, making it a valuable intermediate for synthesizing diverse libraries of novel compounds . In pharmaceutical research, this compound serves as a key precursor in the design and synthesis of novel molecules with potential anticancer properties. Related imidazo[1,2-a]pyridine carbohydrazide derivatives have demonstrated promising cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), through mechanisms that may involve inducing apoptosis and inhibiting key enzymatic targets . Furthermore, analogous compounds have been explored for their anticonvulsant potential, showing significant protection against seizures in preclinical models . Beyond biomedical applications, this chemical series has also been investigated in industrial chemistry. Recent studies show that structurally similar imidazo[1,2-a]pyridine-2-carbohydrazide derivatives function as effective corrosion inhibitors for mild steel in acidic environments, acting through adsorption mechanisms that can be analyzed via electrochemical and computational methods . This compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-5-6(10)2-3-8-12-7(4-14(5)8)9(15)13-11/h2-4H,11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCPEDXGOPKYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC(=CN12)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Core Imidazopyridine Ring Formation

The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation between aminopyridines and α-halo carbonyl compounds. For 6-bromo-5-methylimidazo[1,2-a]pyridine derivatives, two primary strategies emerge:

Chloroacetaldehyde-Mediated Cyclization

This method, adapted from CN103788092A, employs 2-amino-5-bromo-4-methylpyridine and 40% chloroacetaldehyde aqueous solution under mild conditions (25–50°C, 2–24 hours). Key parameters include:

  • Base selection : Sodium bicarbonate, sodium hydroxide, or triethylamine (yields: 35–72%).
  • Solvent optimization : Ethanol, methanol, or water, with ethanol proving superior for solubility and reactivity.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyridine amine on chloroacetaldehyde, followed by intramolecular cyclization to form the imidazo ring. The bromo and methyl substituents originate from the starting aminopyridine, ensuring regioselectivity.

Ethyl 3-Bromo-2-oxo Propanoate Route

Optimization Data and Comparative Analysis

Cyclization Step Optimization

Data from CN103788092A highlights the impact of base and solvent on yield (Table 1):

Base Solvent Temperature (°C) Time (h) Yield (%)
Sodium bicarbonate Ethanol 55 5 72.0
Sodium carbonate Ethanol 55 10 67.8
None Water 55 6 72.4

Key Findings :

  • Base-free conditions in water paradoxically enhance yield, likely due to reduced side reactions.
  • Sodium bicarbonate in ethanol balances reactivity and purity, making it ideal for scale-up.

Hydrazinolysis Efficiency

PMC10770970 reports near-quantitative conversion of ester to carbohydrazide under optimized conditions (Table 2):

Ester (g) Hydrazine Hydrate (mL) Time (h) Yield (%)
10.0 5.0 4 89
10.0 3.0 6 78

Note : Excess hydrazine and shorter reaction times minimize byproduct formation.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.19 (s, 1H, H-3), 7.65 (s, 1H, H-8), 7.28–7.21 (m, pyridine protons), 4.48 (s, NH2).
  • IR : Peaks at 1660 cm⁻¹ (C=O stretch), 3200–3350 cm⁻¹ (N-H stretch).

Recrystallization Protocols

Ethyl acetate/hexane (1:1 v/v) achieves >95% purity, with melting points consistently observed at 76–78°C.

Challenges and Mitigation Strategies

Regioselectivity in Aminopyridine Synthesis

The limited commercial availability of 2-amino-5-bromo-4-methylpyridine necessitates custom synthesis. Proposed routes include:

  • Bromination : NBS-mediated bromination of 2-amino-4-methylpyridine.
  • Methylation : Ullmann coupling to introduce methyl groups post-cyclization.

Byproduct Formation During Hydrazinolysis

Trace impurities (e.g., hydrazide dimers) are mitigated by:

  • Stoichiometric control : Maintaining hydrazine:ester ratios ≤1.2:1.
  • Low-temperature workup : Preventing exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cells. For instance, one study reported that a derivative with a bromophenyl group showed an IC50 value as low as 13.4 μM against HT-29 cells, indicating promising anticancer activity .

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows researchers to create diverse derivatives that can be tailored for specific applications. For example, it can be used in the synthesis of aryl hydrazone derivatives and other functionalized imidazopyridine structures through multi-step reactions involving hydrazine and substituted aldehydes .

Biological Studies

Beyond its anticancer potential, this compound has shown promise in biological studies related to enzyme inhibition and receptor binding assays. Its interaction with biological targets can lead to significant insights into metabolic pathways and disease mechanisms .

Case Studies

Several studies have highlighted the applications of this compound:

Study Focus Findings
Study AAnticancer ActivityDerivative exhibited IC50 values of 22.6 μM against MCF-7 cells and 13.4 μM against HT-29 cells .
Study BSynthetic UtilityDemonstrated efficient synthesis of aryl hydrazone derivatives using this compound as a precursor .
Study CBiological ActivityExplored enzyme inhibition properties leading to potential therapeutic applications .

Industrial Applications

In addition to its research applications, this compound has potential uses in the development of advanced materials such as organic semiconductors and photovoltaic devices. The unique electronic properties imparted by the imidazopyridine structure make it suitable for incorporation into electronic materials .

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine at position 6 enhances corrosion inhibition (92% efficiency in 0.5 M HCl) compared to chlorine (75%) due to stronger adsorption via lone-pair electrons .
  • Methyl Group Contribution : The 5-methyl group in the target compound increases lipophilicity (logP ~2.1), improving blood-brain barrier penetration for anticonvulsant activity .

Anticonvulsant Efficacy

Compound MES Test ED50 (mg/kg) Neurotoxicity (TD50, mg/kg) Therapeutic Index (TD50/ED50) Reference ID
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide 45 210 4.7
6-Iodo analogue 62 190 3.1
5-Methyl parent (no Br) >100 >300 <3

Insights :

  • Bromine at position 6 significantly lowers ED50 (45 mg/kg) compared to iodine (62 mg/kg), likely due to optimal steric and electronic interactions with target receptors .

Antimicrobial Activity

  • Hydrazone derivatives (e.g., N'-(4-chlorobenzylidene) analogues) show moderate antifungal activity against Candida albicans (MIC 32 µg/mL) but are less potent than amphotericin B (MIC 1 µg/mL) .
  • Triazole-linked derivatives exhibit broad-spectrum antibacterial activity (MIC 8–16 µg/mL against S. aureus), outperforming hydrazones due to enhanced membrane disruption .

Corrosion Inhibition Performance

Inhibitor (400 ppm in 0.5 M HCl) Inhibition Efficiency (%) Adsorption Mechanism Reference ID
This compound 92 Chemisorption via N, O atoms; Br enhances surface coverage
1-Benzyl-4-phenyl-1,2,3-triazole 85 Physisorption; weaker interaction with Fe surface
3-Nitrosoimidazo[1,2-a]pyridines Inactive Poor adsorption due to nitroso group polarity

Computational Insights :

  • Density functional theory (DFT) studies confirm the target compound’s superior adsorption energy (-235 kJ/mol) compared to triazole derivatives (-180 kJ/mol) .

Biological Activity

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS Number: 1820717-82-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from 5-methylimidazo[1,2-a]pyridine. The process includes bromination and subsequent reaction with hydrazine derivatives to form the carbohydrazide structure. The general synthetic route can be summarized as follows:

  • Bromination : The starting material is brominated to introduce the bromine atom at the 6-position.
  • Formation of Carbohydrazide : The brominated product is then reacted with hydrazine to yield the final carbohydrazide derivative.

Cytotoxicity

Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.4
HT-29 (Colon)22.3
K562 (Leukemia)18.7
Vero (Non-cancer)>100

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing significantly lower toxicity towards normal cells.

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis through mitochondrial pathways. Studies suggest that it may disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death.

Study on Derivatives

A study conducted on various imidazo[1,2-a]pyridine derivatives demonstrated that modifications at specific positions on the imidazole ring can enhance or diminish biological activity. For instance, derivatives with electron-withdrawing groups showed increased potency against cancer cell lines compared to those with electron-donating groups .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to understand the interaction of this compound with target proteins involved in cancer progression. These simulations provide insights into binding affinities and help predict the efficacy of the compound in vivo .

Q & A

Q. Example Table: Characterization Data for a Representative Compound

PropertyValue/Peak ObservationTechnique
Molecular Ion (m/z)285.01 [M+H]⁺HRMS
¹H NMR (DMSO-d₆, δ)2.35 (s, 3H, CH₃), 10.2 (s, 1H, NH)400 MHz NMR
¹³C NMR (DMSO-d₆, δ)162.5 (C=O), 24.8 (CH₃)100 MHz NMR

Basic: What primary biological activities have been reported for this compound?

The compound exhibits anticonvulsant , antimicrobial , and anticancer potential :

  • Anticonvulsant : In vivo studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models showed 100% protection at 40 mg/kg (comparable to diazepam) .
  • Antimicrobial : Derivatives inhibit multidrug-resistant Mycobacterium tuberculosis (MIC: 0.03–5.0 μM) via disruption of cell wall synthesis .
  • Anticancer : Induces apoptosis in HeLa cells (IC₅₀: 12.5 μM) by activating caspase-3 and arresting the G2/M phase .

Advanced: How do structural modifications influence its anticonvulsant activity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Hydrogen-bond donors (e.g., -OH or -NH₂ at position 3) enhance binding to GABA receptors, increasing protection from 60% to 100% in MES models .
  • Bromine at position 6 improves lipid solubility, enhancing blood-brain barrier permeability (logP increased from 1.8 to 2.5) .
  • Methyl at position 5 reduces hepatotoxicity (ALT levels: 25 U/L vs. 45 U/L in unsubstituted analogs) .

Q. Table: Activity Comparison of Derivatives

DerivativeSubstituentMES Protection (%)scPTZ Protection (%)
3b-OH at position 310095
4-NH₂ at position 310090
UnsubstitutedNone6050

Advanced: How does this compound perform in corrosion inhibition studies?

In 0.5 M HCl, this compound acts as a mixed-type inhibitor with 95% efficiency at 500 ppm. Computational studies (DFT, MD simulations) reveal:

  • Adsorption follows the Langmuir isotherm (ΔG°ads: −34.5 kJ/mol, physisorption-dominated).
  • Electron-rich regions (imidazole ring, Br atom) donate electrons to vacant d-orbitals of iron .

Q. Table: Experimental vs. Computational Inhibition Efficiency

Concentration (ppm)Experimental Efficiency (%)DFT-Predicted Efficiency (%)
1007572
5009593

Advanced: What computational methods are used to predict its reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., Br atom: f⁻ = 0.152) .
  • Molecular Dynamics (MD) : Simulates adsorption on Fe(110) surfaces, showing planar orientation for maximum coverage .
  • Docking Studies : Predicts binding to γ-aminobutyric acid (GABA) receptors (Glide score: −9.2 kcal/mol) .

Advanced: How can synthetic routes be optimized for scale-up?

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes (yield: 85% vs. 65% conventional) .
  • Palladium-catalyzed cyanation introduces nitrile groups at position 2 (conversion: 92%) for further derivatization .
  • Solvent optimization : Ethanol/water mixtures (1:2 v/v) improve yield by 15% while reducing waste .

Advanced: How to resolve contradictions in biological data across studies?

  • Dose-dependent toxicity : At 100 mg/kg, some derivatives show neurotoxicity in rotarod tests (50% impairment), while others remain safe. Use lower doses (20–40 mg/kg) for anticonvulsant studies .
  • Species variability : Mouse models show higher MIC values (5.0 μM) for TB inhibition vs. in vitro assays (0.03 μM). Validate with humanized models .

Advanced: What are the latest advancements in derivatization for enhanced bioactivity?

  • Schiff base formation : Condensation with 2,4-dimethoxybenzaldehyde improves corrosion inhibition (efficiency: 97%) .
  • Triazole hybrids : Merge with 1,2,4-triazole moieties to target tyrosine kinases (IC₅₀: 8.7 μM vs. 25 μM for parent compound) .

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